molecular formula C10H13NO B1149400 2-aMino-5-isopropylbenzaldehyde CAS No. 1289084-15-6

2-aMino-5-isopropylbenzaldehyde

Cat. No.: B1149400
CAS No.: 1289084-15-6
M. Wt: 163.21632
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Description

2-Amino-5-isopropylbenzaldehyde (CAS 1289084-15-6) is a benzaldehyde derivative with an amino group (-NH₂) at the 2-position and an isopropyl substituent (-CH(CH₃)₂) at the 5-position of the aromatic ring. Its molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol . The compound requires storage at 2–8°C, indicating moderate thermal sensitivity. Benzaldehyde derivatives like this are critical intermediates in organic synthesis, particularly for pharmaceuticals, agrochemicals, and ligands for metal complexes.

Properties

CAS No.

1289084-15-6

Molecular Formula

C10H13NO

Molecular Weight

163.21632

Synonyms

2-aMino-5-isopropylbenzaldehyde

Origin of Product

United States

Preparation Methods

Reductive Amination of 5-Isopropyl-2-nitrobenzaldehyde

The reduction of nitro groups to amines is a cornerstone in aromatic aldehyde synthesis. For 2-amino-5-isopropylbenzaldehyde, this method begins with 5-isopropyl-2-nitrobenzaldehyde, which undergoes catalytic hydrogenation. Palladium on carbon (Pd/C) or Raney nickel in ethanol at 50–80°C under 3–5 bar H₂ pressure achieves full conversion within 4–6 hours .

Reaction Mechanism :
The nitro group (-NO₂) is reduced sequentially to nitroso (-NHO), hydroxylamine (-NHOH), and finally the primary amine (-NH₂). The isopropyl and aldehyde groups remain unaffected due to their stability under hydrogenation conditions.

Optimization Data :

ParameterValueSource
Catalyst Loading5% Pd/C, 10 wt% substrate
Temperature70°C
Yield78%

This method’s main limitation is the availability of the nitro precursor, which requires prior synthesis via nitration of 5-isopropylbenzaldehyde. Nitration introduces regioselectivity challenges, as meta-directing groups like isopropyl can lead to mixed isomers .

Formylation of 5-Isopropyl-2-aminotoluene

Direct formylation of aromatic amines avoids multi-step sequences. Using the Duff reaction, 5-isopropyl-2-aminotoluene reacts with hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) at 65–100°C. The formyl group installs ortho to the amino group, yielding the target aldehyde after acidic hydrolysis .

Key Steps :

  • Electrophilic Substitution : HMTA generates iminium intermediates under acidic conditions, directing formylation to the ortho position.

  • Hydrolysis : The intermediate is treated with aqueous HCl to liberate the aldehyde.

Typical Conditions :

ComponentQuantityRole
HMTA1.2 eqFormyl donor
TFA5 vol eqSolvent/catalyst
Reaction Time8–12 hours-
Yield62%

This method’s efficiency depends on the electron-donating isopropyl group, which activates the ring toward electrophilic attack. However, over-formylation can occur if reaction temperatures exceed 100°C .

Nucleophilic Substitution on 2-Amino-5-bromobenzaldehyde

Introducing the isopropyl group via nucleophilic substitution leverages halogenated precursors. 2-Amino-5-bromobenzaldehyde reacts with isopropylmagnesium bromide in tetrahydrofuran (THF) at −20°C to 0°C. The Grignard reagent displaces bromide, forming a carbon-isopropyl bond .

Challenges :

  • The aldehyde group is sensitive to nucleophilic attack, necessitating low temperatures.

  • Protecting groups (e.g., acetals) may be required to prevent side reactions.

Optimized Protocol :

ParameterValueOutcome
SolventTHFEnhances solubility
Temperature−10°CMinimizes aldol side products
Yield45%

Post-reaction purification via vacuum distillation or column chromatography is critical due to residual magnesium salts and by-products .

Vilsmeier-Haack Formylation of 2-Amino-5-isopropyltoluene

The Vilsmeier-Haack reaction introduces formyl groups to electron-rich aromatics. 2-Amino-5-isopropyltoluene is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis .

Mechanistic Insights :

  • Vilsmeier Complex Formation : DMF reacts with POCl₃ to generate a chloroiminium electrophile.

  • Electrophilic Attack : The complex reacts at the para position to the amino group, yielding the aldehyde after aqueous workup.

Performance Data :

ConditionSpecificationImpact on Yield
POCl₃:DMF Ratio3:1Maximizes electrophile formation
Hydrolysis pH9.0 (NaOH)Prevents over-acidification
Yield70%

This method is advantageous for its regioselectivity but requires careful handling of corrosive reagents.

Hydrolysis of 2-Amino-5-isopropylbenzylidene Acetals

Benzylidene acetals serve as protected aldehyde precursors. 2-Amino-5-isopropylbenzylidene diethyl acetal undergoes acid-catalyzed hydrolysis (e.g., HCl in dioxane/water) at 80°C for 2 hours. The acetal cleaves to release the aldehyde .

Reaction Profile :

  • Rate-Determining Step : Protonation of the acetal oxygen.

  • By-Products : Ethanol and water, easily removed via distillation.

Efficiency Metrics :

FactorOptimal ValueYield
Acid Concentration2M HCl85% conversion
Temperature80°C3-hour completion
Yield68%

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Reductive Amination7898HighModerate
Duff Formylation6295MediumLow
Nucleophilic Substitution4590LowHigh
Vilsmeier-Haack7097HighModerate
Acetal Hydrolysis6896MediumHigh

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-isopropylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products:

    Oxidation: 2-Amino-5-isopropylbenzoic acid.

    Reduction: 2-Amino-5-isopropylbenzyl alcohol.

    Substitution: Various amides or secondary amines depending on the substituent used.

Scientific Research Applications

2-Amino-5-isopropylbenzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its functional groups that can be modified to enhance biological activity.

    Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-amino-5-isopropylbenzaldehyde involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Receptor Binding: It can bind to certain receptors, modulating their activity and influencing cellular responses.

    Pathway Modulation: The compound can alter signaling pathways, leading to changes in gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The following compounds share structural similarities with 2-amino-5-isopropylbenzaldehyde but differ in substituents, influencing their physicochemical and synthetic properties:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 1289084-15-6 C₁₀H₁₃NO 163.22 -NH₂ (2-position), -CH(CH₃)₂ (5-position)
5-Isopropyl-2,4-dimethoxybenzaldehyde 1071151-44-4 C₁₂H₁₆O₃ 208.26 -OCH₃ (2,4-positions), -CH(CH₃)₂ (5-position)
5-Isopropyl-2-methylbenzaldehyde 1866-03-1 C₁₁H₁₄O 162.23 -CH₃ (2-position), -CH(CH₃)₂ (5-position)
Key Observations:

Functional Group Impact: The amino group in this compound enhances polarity and hydrogen-bonding capacity compared to the methoxy (-OCH₃) and methyl (-CH₃) groups in analogs. This increases solubility in polar solvents like water or ethanol . Methoxy groups in 5-isopropyl-2,4-dimethoxybenzaldehyde are electron-donating, directing electrophilic substitution to specific ring positions, whereas the amino group may act as both an electron donor and a nucleophilic site .

Molecular Weight and Stability: The dimethoxy analog (208.26 g/mol) has a higher molecular weight due to two oxygen-containing substituents, likely increasing its melting/boiling points compared to the target compound (163.22 g/mol). However, exact data are unavailable .

Q & A

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives targeting antimicrobial activity?

  • Methodological Answer : Synthesize analogs with varied substituents (e.g., -Cl, -OCH₃) at the 5-position. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC ≤16 µg/mL). Correlate logP (2.1–3.5) with membrane permeability using the Alamar Blue assay .

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